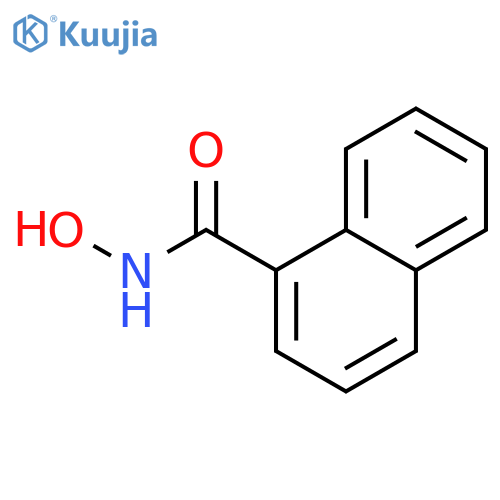Cas no 6953-61-3 (1-Naphthohydroxamic acid)

1-Naphthohydroxamic acid structure
商品名:1-Naphthohydroxamic acid
1-Naphthohydroxamic acid 化学的及び物理的性質
名前と識別子
-
- 1-Naphthohydroxamic Acid
- 1-Naphthalenecarboxamide,N-hydroxy-
- N-hydroxynaphthalene-1-carboxamide
- 1-NAPHTHALENECARBOXAMIDE,N-HYDROXY
- a-Naphthohydroxamic acid
- N-Hydroxy-1-naphthamide
- NSC 57457
- 1-NAPHTHALENECARBOXAMIDE, N-HYDROXY-
- alpha-Naphthohydroxamic acid
- Naphthalene-1-carboxylic acid hydroxyamide
- naphthylhydroxamic acid
- N-Hydroxy-1-naphthamide #
- .alpha.-Naphthohydroxamic acid
- JRZGPW
- 8GK
- CHEMBL115468
- JRZGPWOEHDOVMC-UHFFFAOYSA-N
- NSC-57457
- AKOS000168064
- HY-130538
- HDAC Inhibitor XIX, Compound 2 - CAS 6953-61-3
- KSC-229-62-1
- BDBM50015152
- 4-09-00-02407 (Beilstein Handbook Reference)
- MFCD00059546
- 1-Naphthohydroxamic Acid, >=98% (HPLC)
- KUC110101N
- CS-0108907
- SCHEMBL2230679
- DTXSID30219789
- FT-0636312
- HDAC8-IN-2
- NSC57457
- AS-60201
- T72838
- A836535
- BRN 2094470
- 6953-61-3
- N0023
- DB-019287
- 1-Naphthohydroxamic acid
-
- MDL: MFCD00059546
- インチ: 1S/C11H9NO2/c13-11(12-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H,12,13)
- InChIKey: JRZGPWOEHDOVMC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C21)N([H])O[H]
- BRN: 2094470
計算された属性
- せいみつぶんしりょう: 187.06300
- どういたいしつりょう: 187.063329
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 49.3
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.677
- ようかいど: DMSO: ≥5mg/mL
- PSA: 49.33000
- LogP: 2.34970
- ようかいせい: 使用できません
1-Naphthohydroxamic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 52
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- RTECS番号:QJ1894500
- ちょぞうじょうけん:2-8°C
1-Naphthohydroxamic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
1-Naphthohydroxamic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR922061-250mg |
1-Naphthohydroxamic acid |
6953-61-3 | 98% | 250mg |
£91.00 | 2025-02-20 | |
| Ambeed | A415125-100mg |
N-Hydroxy-1-naphthamide |
6953-61-3 | 98% | 100mg |
$35.0 | 2025-02-19 | |
| ChemScence | CS-0108907-5mg |
1-Naphthohydroxamic acid |
6953-61-3 | ≥98.0% | 5mg |
$65.0 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X73375-250mg |
N-Hydroxy-1-naphthamide |
6953-61-3 | ≥98% | 250mg |
¥688.0 | 2023-09-05 | |
| eNovation Chemicals LLC | Y1228050-5g |
N-Hydroxy-1-naphthamide |
6953-61-3 | 95% | 5g |
$1000 | 2024-06-03 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-364388A-25 mg |
1-Naphthohydroxamic Acid, |
6953-61-3 | 25mg |
¥2,482.00 | 2023-07-11 | ||
| MedChemExpress | HY-130538-50mg |
1-Naphthohydroxamic acid |
6953-61-3 | 99.72% | 50mg |
¥4500 | 2024-05-25 | |
| 1PlusChem | 1P003F02-250mg |
1-Naphthohydroxamic acid |
6953-61-3 | 98% | 250mg |
$44.00 | 2025-02-19 | |
| 1PlusChem | 1P003F02-1g |
1-Naphthohydroxamic acid |
6953-61-3 | 98% | 1g |
$121.00 | 2025-02-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-364388-5mg |
1-Naphthohydroxamic Acid, |
6953-61-3 | 5mg |
¥639.00 | 2023-09-05 |
1-Naphthohydroxamic acid 関連文献
-
Mengmeng Jia,Heng Zhang,Yongjia Lin,Dimei Chen,Yanmei Chen,Yuanzhi Xia Org. Biomol. Chem. 2018 16 3615
6953-61-3 (1-Naphthohydroxamic acid) 関連製品
- 495-18-1(Benzohydroxamic Acid)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6953-61-3)1-Naphthohydroxamic acid

清らかである:99%/99%
はかる:1g/5g
価格 ($):151.0/482.0